molecular formula C11H14N2O B8685384 5-Amino-2-isobutoxybenzonitrile

5-Amino-2-isobutoxybenzonitrile

Cat. No.: B8685384
M. Wt: 190.24 g/mol
InChI Key: ZOSYOYDLQLTZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-isobutoxybenzonitrile is a substituted benzonitrile derivative with the molecular formula C₁₁H₁₄N₂O. The compound features a cyano group (-CN) at position 1, an isobutoxy group (-OCH₂CH(CH₃)₂) at position 2, and an amino group (-NH₂) at position 5 on the benzene ring (see Figure 1). This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile and amino groups, and steric bulk from the isobutoxy substituent.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-amino-2-(2-methylpropoxy)benzonitrile

InChI

InChI=1S/C11H14N2O/c1-8(2)7-14-11-4-3-10(13)5-9(11)6-12/h3-5,8H,7,13H2,1-2H3

InChI Key

ZOSYOYDLQLTZGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Substituent Effects

Substituent Size (van der Waals radius, Å) Electronic Effect Example Compound
-OCH₂CH(CH₃)₂ (isobutoxy) ~4.5 Mildly donating This compound
-F 1.47 Withdrawing 5-Amino-2-fluorobenzonitrile
-OCH₃ (methoxy) ~3.0 Donating 5-Amino-2-methoxybenzonitrile
-NO₂ ~3.0 Strongly withdrawing 5-Amino-2-methoxy-4-nitrobenzonitrile

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